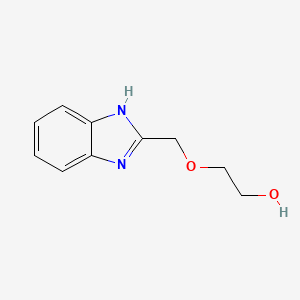

2-(1H-benzimidazol-2-ylmethoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCBOITURIKXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Alcohol Oxidase (AOX)-Based Biosensors:Alternatively, an AOX-based biosensor catalyzes the oxidation of primary alcohols into their corresponding aldehydes, with the concomitant production of hydrogen peroxide (H₂O₂).tandfonline.comAlcohol + O₂ --(AOX)--> Aldehyde + H₂O₂ The analytical signal is generated by the electrochemical oxidation or reduction of the hydrogen peroxide produced. The current measured is directly proportional to the alcohol concentration.tandfonline.com

The construction of these biosensors involves the immobilization of the enzyme onto the electrode surface. Common techniques include entrapment within a sol-gel matrix or cross-linking with glutaraldehyde (B144438) and bovine serum albumin (BSA). mdpi.comnih.gov The performance of these biosensors is evaluated based on their sensitivity, linear detection range, response time, and stability. tandfonline.com

Table 2: Representative Performance of Ethanol (B145695) Biosensors

| Parameter | ADH-sol-gel/PAH/SPE | ADH-TBO-CA/GCE | AOX-PEDOT-TBTD |

| Enzyme System | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | Alcohol Oxidase (AOX) |

| Detection Principle | Amperometric (NADH oxidation) | Voltammetric (NADH oxidation) | Amperometric (H₂O₂ detection) |

| Linear Range | 50 - 2000 µM | 10 - 400 µM | Not Specified |

| Detection Limit | Not Specified | 5.0 µM | Not Specified |

| Sensitivity | High | Not Specified | Not Specified |

| Reference | mdpi.com | nih.gov | tandfonline.com |

This table presents typical performance data for ethanol biosensors to illustrate the potential of bioanalytical methods for the target compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Modifiers Affecting Biological Activity

The biological profile of benzimidazole (B57391) derivatives can be significantly altered by modifying their chemical structure. These modifications can influence the compound's absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets.

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, offers several positions for substitution, primarily at the N-1, C-2, C-5, and C-6 positions. The nature and position of these substituents play a pivotal role in determining the biological activity of the resulting compounds. nih.govnih.govnih.gov

Research on a wide range of benzimidazole derivatives has demonstrated that substitutions at these key positions can dramatically influence their therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govisca.innih.gov For instance, in the context of anti-inflammatory agents, the introduction of various groups at the N-1, C-2, C-5, and C-6 positions of the benzimidazole core has been shown to be a critical determinant of their potency. nih.govnih.gov

While specific SAR data for substituted analogs of 2-(1H-benzimidazol-2-ylmethoxy)ethanol is not extensively documented in publicly available literature, general principles from related benzimidazole series can be extrapolated. For example, studies on other 2-substituted benzimidazoles have revealed that the introduction of electron-withdrawing or electron-donating groups on the benzimidazole ring can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins. researchgate.net

A hypothetical SAR study on this compound could involve the introduction of various substituents at the C-5 or C-6 positions of the benzimidazole ring, as shown in the table below, to explore their impact on a specific biological activity.

Table 1: Hypothetical Positional Effects of Substituents on the Benzimidazole Nucleus of this compound Analogs

| Compound ID | Substituent (R) at C-5/C-6 | Expected Impact on Biological Activity (Hypothetical) |

| A-1 | -H (unsubstituted) | Baseline activity |

| A-2 | -Cl (electron-withdrawing) | Potentially increased activity due to altered electronics and lipophilicity |

| A-3 | -NO2 (strong electron-withdrawing) | May enhance activity, but could also introduce toxicity |

| A-4 | -CH3 (electron-donating) | Could either increase or decrease activity depending on the target's binding pocket |

| A-5 | -OCH3 (electron-donating) | May improve activity and solubility |

This table is illustrative and based on general SAR principles of benzimidazole derivatives.

The ether linkage (-O-) and the terminal ethanol (B145695) moiety (-CH2CH2OH) in this compound are critical for its three-dimensional structure and potential interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor, a key feature in many drug-receptor interactions. nih.gov

The flexibility of the methoxy (B1213986) linker allows the benzimidazole core and the ethanol group to adopt various conformations, which can be crucial for fitting into a specific binding site. The terminal hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, further enhancing the potential for strong interactions with amino acid residues in a protein's active site. researchgate.net

Rational Design and Optimization of Benzimidazole-Ether Architectures

The rational design of novel drugs based on the this compound scaffold involves a deep understanding of its pharmacophoric features and the application of computational tools to predict the activity of new derivatives.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like this compound, the key pharmacophoric features would likely include:

The benzimidazole ring as a hydrophobic and aromatic region, capable of π-π stacking interactions.

The nitrogen atoms of the imidazole ring as potential hydrogen bond acceptors or donors.

The ether oxygen as a hydrogen bond acceptor.

The terminal hydroxyl group as a hydrogen bond donor and acceptor.

Identifying the crucial elements of a pharmacophore allows for the strategic design of new molecules with improved potency and selectivity. nih.gov Lead optimization would involve modifying the lead compound, this compound, to enhance its interaction with the target. This could include, for example, rigidifying the flexible ether linkage to lock the molecule in a more active conformation or introducing substituents on the benzimidazole ring to exploit additional binding pockets in the target protein.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Aromatic/Hydrophobic | Benzimidazole nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Imidazole N, Ether O, Hydroxyl O | Interaction with H-bond donor residues |

| Hydrogen Bond Donor | Imidazole NH, Hydroxyl OH | Interaction with H-bond acceptor residues |

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchem-soc.sinih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For a series of this compound analogs, a QSAR model could be developed to predict their activity based on descriptors such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic effects of substituents. nih.gov

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., LogP) to model the lipophilicity of the compounds. nih.gov

Topological descriptors: to represent the connectivity of atoms in the molecule.

Genetic Function Approximation (GFA) is an advanced algorithm that can be used to build more robust and predictive QSAR models. GFA uses principles of evolution to select the most relevant descriptors and build a population of QSAR models, from which the best model can be chosen. This methodology can help in identifying the key structural features that govern the biological activity of benzimidazole-ether derivatives.

Mechanistic Investigations of Biological and Chemical Interactions

Research into Molecular Target Engagement and Receptor Binding

The interaction of a chemical compound with specific molecular targets is fundamental to its biological activity. Research into the benzimidazole (B57391) class of compounds suggests a propensity for engagement with various enzymes and receptor systems.

The structural framework of 2-(1H-benzimidazol-2-ylmethoxy)ethanol suggests potential interactions with several enzyme systems. The benzimidazole moiety is a key feature in many enzyme inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX): The enzymes COX-1 and COX-2 are responsible for the production of prostaglandins (B1171923), while lipoxygenases (LOX) are involved in the synthesis of leukotrienes; both are key mediators of inflammation. nih.gov The development of dual inhibitors of COX-2 and LOX is an area of significant research to achieve anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on this compound are not prevalent, various benzimidazole derivatives have been investigated as COX and LOX inhibitors. For instance, certain pyridazine-based derivatives have been identified as selective COX-2 inhibitors. nih.gov The general structural features of many COX-2 inhibitors include a central heterocyclic ring system, which is present in this compound. nih.gov

Tyrosine Kinases: Tyrosine kinases are critical components of cellular signaling pathways, and their dysregulation is often implicated in cancer. The benzimidazole scaffold is a common feature in many tyrosine kinase inhibitors. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. sigmaaldrich.com The inhibitory activity of these compounds highlights the potential of the benzimidazole core to interact with the ATP-binding site of tyrosine kinases. sigmaaldrich.com

Peptidylarginine Deiminases (PADs): While specific research on this compound and PADs is limited, the benzimidazole structure is being explored for its potential to inhibit these enzymes, which are involved in inflammatory diseases and cancer through post-translational modification of proteins.

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives on Enzyme Systems

| Compound/Derivative Class | Target Enzyme | IC50/Inhibitory Activity | Reference |

| Pyridazine-based derivatives | COX-2 | Varies by derivative | nih.gov |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3 Tyrosine Kinase | Nanomolar IC50 for potent inhibitors | sigmaaldrich.com |

This table presents data for related benzimidazole derivatives to illustrate the potential for this class of compounds to interact with the specified enzyme systems. Data for this compound is not currently available.

Beyond enzyme inhibition, the benzimidazole structure can also confer activity at various cell surface and nuclear receptors.

Cannabinoid Receptors: The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is a modulator of various physiological processes. nih.gov Research has shown that certain benzo[d]imidazole derivatives can act as potent agonists for the CB2 receptor. nih.gov The design of these molecules often involves a benzimidazole core with substitutions at specific positions to achieve receptor affinity and selectivity. nih.gov This suggests that this compound could potentially interact with cannabinoid receptors, although specific binding studies are required for confirmation.

Elucidation of Biochemical Pathways Influenced by the Chemical Compound (Conceptual)

Based on the potential interactions with the enzyme and receptor targets discussed above, this compound could conceptually influence several key biochemical pathways.

Inflammatory Pathways: Through the potential inhibition of COX and LOX enzymes, the compound could modulate the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory prostaglandins and leukotrienes. nih.gov This would have downstream effects on inflammatory signaling pathways.

Cell Signaling and Proliferation Pathways: By potentially interacting with tyrosine kinases, this compound could interfere with signaling pathways that are crucial for cell growth, differentiation, and survival. sigmaaldrich.com Inhibition of kinases like FLT3 can disrupt aberrant signaling in cancer cells. sigmaaldrich.com

Neurotransmitter and Hormonal Signaling Pathways: Potential modulation of cannabinoid or estrogen receptors could lead to influences on neurotransmitter release and hormonal signaling. nih.govnih.gov For example, activation of CB2 receptors is known to have immunomodulatory effects. nih.gov

Research on Cellular and Subcellular Interaction Mechanisms (excluding human clinical data)

The cellular and subcellular effects of benzimidazole derivatives have been a subject of investigation. Studies on related compounds provide insights into the potential mechanisms of this compound.

Research on (1H-benzimidazol-2-ylmethyl)-N-phenyl amine and its metal complexes has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. nih.gov The coordination of the benzimidazole ligand to metal ions was shown to be crucial for its biological activity. nih.gov The study suggested that these complexes could interfere with cellular processes, leading to cell death. nih.gov While this study does not directly involve this compound, it highlights the potential for benzimidazole derivatives to exert cytotoxic effects, a property that warrants investigation for the specific compound .

Probing Mechanistic Insights into Non-Biological Chemical Reactivity

The chemical reactivity of this compound is determined by its functional groups: the benzimidazole ring, the ether linkage, and the primary alcohol.

The synthesis of various benzimidazole derivatives often involves reactions at the N-H of the imidazole (B134444) ring or functionalization of substituents on the benzimidazole core. nih.govsemanticscholar.orgkau.edu.samdpi.com The N-H group can be alkylated or acylated. The synthesis of new 1H-benzimidazole-2-yl hydrazones, for example, proceeds through the reaction of a hydrazine (B178648) derivative with various benzaldehydes in ethanol (B145695). nih.gov

The ether linkage in this compound is generally stable but could be cleaved under harsh acidic conditions. The primary alcohol group is amenable to a variety of common organic transformations, including oxidation to an aldehyde or carboxylic acid, and esterification. The synthesis of related compounds often utilizes ethanol as a solvent, indicating the stability of the benzimidazole core under these conditions. nih.govsemanticscholar.orgmdpi.com For instance, the reaction of an aldehyde with thiosemicarbazide (B42300) in refluxing ethanol is a common method for producing thiosemicarbazones. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 2 1h Benzimidazol 2 Ylmethoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov For a new compound like 2-(1H-benzimidazol-2-ylmethoxy)ethanol, the first step is typically geometry optimization. This process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable conformation of the molecule.

Researchers commonly use a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p) or 6-31G(d,p), to perform these calculations. nih.govacs.org The output of a geometry optimization provides key parameters like bond lengths, bond angles, and dihedral angles. For the benzimidazole (B57391) scaffold, these calculations help establish the planarity of the fused ring system and the orientation of the methoxyethanol side chain relative to the core structure. For instance, studies on similar molecules like (±)-1-(1H-Benzimidazol-2-yl)ethanol have shown that the fused benzene (B151609) and imidazole (B134444) rings are nearly coplanar. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govacs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy orbital that contains electrons and represents the ability to donate an electron.

LUMO: This is the lowest energy orbital that is empty and represents the ability to accept an electron.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov In many benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. acs.org This analysis is vital for predicting how the molecule might interact with biological targets or participate in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative (Illustrative) (Note: This data is for a different benzimidazole compound and is provided for illustrative purposes only, as specific data for this compound is unavailable.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| Energy Gap (ΔE) | 5.1 |

DFT calculations are also employed to predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the frequencies of fundamental vibrational modes of the molecule. These are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. For benzimidazoles, characteristic peaks include N-H stretching, C=N stretching, and aromatic C-H vibrations. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. ijpsr.com By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure. For example, in a related compound, the chemical shifts of carbon atoms adjacent to nitrogen in the benzimidazole ring were observed at higher ppm values due to the electronegativity of nitrogen. tandfonline.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is central to drug discovery and helps to understand the potential biological activity of compounds like benzimidazole derivatives, which are known to interact with various enzymes and receptors. aip.org

Molecular docking simulations place the ligand (e.g., this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable ligand-protein complex. These studies can screen a compound against multiple targets to predict its most likely biological activity. For example, various benzimidazole derivatives have been docked against targets like DNA gyrase, cytochrome P450, and various kinases to predict their potential as antimicrobial or anticancer agents. The results guide which compounds should be prioritized for synthesis and in vitro testing.

Beyond just a score, docking analysis provides a detailed 3D model of the ligand-receptor complex, revealing the specific intermolecular interactions that stabilize the binding. Key interactions include:

Hydrogen Bonds: These are critical for specificity and affinity. In benzimidazole derivatives, the N-H group of the imidazole ring and the hydroxyl group of the ethanol (B145695) moiety are potential hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the ether and hydroxyl groups can act as acceptors. nih.gov

Hydrophobic Interactions: The benzene part of the benzimidazole core can engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

π-π Stacking: The aromatic benzimidazole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing these interactions helps explain why a ligand binds to a specific target and can inform the design of new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and stability. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique and data from related molecules allow for a well-grounded theoretical discussion.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, this would involve simulating the interactions between the benzimidazole core, the flexible methoxyethanol side chain, and any surrounding solvent molecules (e.g., water or ethanol). Such simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and how it transitions between different shapes.

The dynamics of the methoxyethanol side chain are of particular interest. Key torsional angles, such as the C-O-C-C and O-C-C-O dihedral angles, would be monitored to identify the most stable rotamers. Studies on similar ether-containing molecules often show a preference for gauche or trans conformations, which would be determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the nitrogen atoms of the benzimidazole ring.

Furthermore, MD simulations can elucidate the stability of the entire molecular structure. By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, one can assess the rigidity of the benzimidazole scaffold versus the flexibility of the side chain. It is expected that the fused ring system of benzimidazole would exhibit high stability with minimal fluctuations. In contrast, the side chain would explore a wider conformational space. The stability would also be influenced by intermolecular hydrogen bonds formed between molecules, particularly involving the N-H of the imidazole ring and the hydroxyl group of the ethanol moiety, which can lead to the formation of stable dimeric or polymeric structures in condensed phases. nih.govresearchgate.net

Advanced Topological and Orbital Analyses (e.g., AIM, RDG, ELF, LOL, NBO)

Advanced topological and orbital analyses provide a deeper understanding of the electronic structure and chemical bonding within a molecule. These methods, often based on calculations from Density Functional Theory (DFT), dissect the electron density to characterize interactions.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for a rigorous definition of atoms and bonds. For this compound, AIM analysis would characterize the nature of its covalent bonds (e.g., C-C, C-N, C-O) and identify non-covalent interactions. The presence of bond critical points (BCPs) between the hydrogen of the hydroxyl group and a benzimidazole nitrogen, for instance, would provide clear evidence of an intramolecular hydrogen bond.

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be identified and visualized in real space. In the case of this compound, RDG analysis would likely reveal van der Waals interactions within the benzimidazole ring system and potential weak hydrogen bonds involving the ether oxygen and the N-H group.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that provide a measure of electron localization in a molecule. ijasret.com They are effective at distinguishing between covalent bonds, lone pairs, and atomic cores. ijasret.com In the analysis of this compound, ELF and LOL maps would show high localization values in the regions of the C-C, C-N, C-O, C-H, N-H, and O-H bonds, confirming their covalent character. nih.gov High localization would also be expected around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. nih.gov These maps provide an intuitive picture of the molecule's electronic structure. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis's concept of chemical bonding (i.e., bonds and lone pairs). A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound (Note: The following data is representative and based on analogous compounds. E(2) represents the stabilization energy.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N3 | σ* (C2-C7a) | ~25-35 |

| LP (1) N3 | σ* (C2-C9) | ~15-25 |

| LP (1) O8 | σ* (C9-C2) | ~5-10 |

| LP (1) O8 | σ* (C10-H11) | ~2-5 |

| σ (C4-C5) | σ* (C6-C7) | ~3-6 |

| σ (C2-N3) | σ* (N1-C7a) | ~8-15 |

Advanced Analytical Research Methodologies for Characterization and Study of the Chemical Compound

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of 2-(1H-benzimidazol-2-ylmethoxy)ethanol , each proton in a unique chemical environment would produce a distinct signal. The expected signals would include:

Aromatic Protons: The four protons on the benzene (B151609) ring of the benzimidazole (B57391) moiety would typically appear as complex multiplets in the downfield region (approximately 7.2-7.8 ppm) due to their varied electronic environments.

NH Proton: The proton of the imidazole (B134444) N-H group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Methoxy (B1213986) and Ethanol (B145695) Protons: The methylene (B1212753) protons of the methoxy group (-O-CH₂-) and the ethanol fragment (-CH₂-CH₂-OH) would present as distinct signals. The protons closer to the electronegative oxygen and the benzimidazole ring would be shifted further downfield. For instance, the -O-CH₂- protons would likely be a singlet, while the -CH₂-CH₂-OH protons would show characteristic splitting patterns (triplets, assuming coupling to each other) and their chemical shifts would be influenced by the adjacent oxygen atoms. The hydroxyl (-OH) proton signal can be a broad singlet, and its position is highly dependent on solvent, temperature, and concentration.

For illustrative purposes, the ¹H NMR spectrum of a related compound, (±)-1-(1H-Benzoimidazol-2-yl)ethanol, in CDCl₃ shows signals at δ 1.72 (doublet, 3H for -CH₃), 5.22 (quartet, 1H for -CH-), and multiplets between 7.47-7.81 ppm for the aromatic protons. icm.edu.pl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For This compound , distinct signals would be expected for:

Benzimidazole Carbons: The carbon atoms of the benzimidazole ring system would produce several signals in the aromatic region (typically 110-155 ppm). The C2 carbon, attached to the methoxy group, would have a characteristic chemical shift.

Aliphatic Carbons: The two carbons of the methoxy group and the two carbons of the ethanol fragment would appear in the upfield region of the spectrum. The carbons directly attached to oxygen atoms would be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.

As a reference, in a study of (±)-1-(1H-Benzoimidazol-2-YL) Ethanol, carbon signals for the benzimidazole ring were observed at 123.01, 127.85, 129.27, and 118.39 ppm. icm.edu.pl

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzimidazole Aromatic-CH | ~7.2 - 7.8 (m) | ~110 - 140 |

| Benzimidazole Quaternary-C | - | ~135 - 155 |

| Benzimidazole N-H | Variable, broad | - |

| -O-CH₂- (methoxy) | ~4.5 - 5.0 (s) | ~70 - 80 |

| -O-CH₂- (ethanol) | ~3.7 - 4.0 (t) | ~65 - 75 |

| -CH₂-OH (ethanol) | ~3.5 - 3.8 (t) | ~60 - 65 |

| -OH | Variable, broad | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For This compound , the key vibrational bands would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the ethanol moiety.

N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ for the N-H group of the benzimidazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethanol groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.

C-O Stretch: A strong C-O stretching band is expected in the 1000-1300 cm⁻¹ region due to the ether and alcohol functionalities.

In a study of a related compound, 2-ethyl-1H-benzo[d]imidazole, characteristic IR peaks were observed and analyzed, providing a reference for the benzimidazole core vibrations. researchgate.net

Table 2: Expected IR Absorption Bands for this compound Note: This table is predictive and based on general principles and data from related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Broad, Strong |

| N-H (Imidazole) | 3100-3500 | Moderate |

| Aromatic C-H | 3000-3100 | Moderate |

| Aliphatic C-H | 2850-3000 | Moderate |

| C=N / C=C (Aromatic) | 1450-1650 | Moderate to Strong |

| C-O (Ether/Alcohol) | 1000-1300 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments. For This compound , the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve cleavage at the ether linkage and within the ethanol side chain, leading to characteristic fragment ions. Key fragmentation pathways could include the loss of the ethanol group, the ethoxyethanol group, or cleavage of the benzimidazole ring. The fragmentation of the parent benzimidazole structure is also a well-documented process. nist.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The benzimidazole ring system in This compound is the primary chromophore. The UV spectrum would be expected to show characteristic absorption bands resulting from π→π* transitions within the conjugated aromatic system. For benzimidazole itself, absorption maxima are typically observed around 240-280 nm. nist.gov The substitution at the 2-position would likely cause a slight shift in these absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound can be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups.

For example, the crystal structure of a more complex derivative, 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol , has been determined, revealing details about the conformation of the ethoxy-ethanol side chain and the hydrogen bonding network. nih.govresearchgate.net Similarly, the crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol shows intermolecular O-H···N and N-H···O hydrogen bonds that form a sheet-like structure. researchgate.netnih.gov These studies provide a model for the types of solid-state interactions that could be expected for This compound .

Table 3: Illustrative Crystallographic Data from a Related Benzimidazole Derivative Data for (±)-1-(1H-Benzimidazol-2-yl)ethanol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.734 (3) |

| b (Å) | 15.376 (3) |

| c (Å) | 7.9163 (16) |

| Volume (ų) | 1671.7 (6) |

Chromatographic Techniques for Purity Assessment and Research Sample Preparation (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For This compound , a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification, and the peak area would be used to quantify its purity. This technique is also crucial for the preparation of high-purity samples for further research by separating the target compound from any starting materials, by-products, or degradation products. While specific HPLC methods for this exact compound are not detailed in the literature, methods for other benzimidazole derivatives are well-established. researchgate.net

Electroanalytical and Bioanalytical Research Methods

The characterization and quantification of this compound can be approached using advanced electroanalytical and bioanalytical methodologies. These techniques leverage the inherent electrochemical properties of the benzimidazole core and the reactive nature of the ethanol group, allowing for sensitive and selective detection.

Electroanalytical Research Methods

The electroactive nature of the benzimidazole ring system is the foundation for the direct electrochemical analysis of this compound. The nitrogen-containing heterocyclic ring can undergo oxidation or reduction processes at an electrode surface under an applied potential. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in studying these redox behaviors. researchgate.netrsc.org

Research on similar benzimidazole derivatives has demonstrated that their electrochemical response can be significantly enhanced by modifying the working electrode. nih.govresearchgate.net Materials like single-walled carbon nanotubes (SWCNTs) mixed with metallic nanoparticles (e.g., ZnFe₂O₄) can be used to create a nanohybrid-modified glassy carbon electrode (GCE). nih.govacs.orgacs.org These modifications increase the electrode's active surface area and catalytic activity, leading to improved sensitivity and lower detection limits. nih.govacs.org

The electrochemical mechanism for benzimidazole compounds often involves an adsorption-controlled or diffusion-controlled, pH-dependent process at the electrode surface. nih.gov For instance, in a study on the simultaneous detection of the benzimidazole fungicides carbendazim (B180503) and thiabendazole, a ZnFe₂O₄/SWCNTs/GCE was used. nih.govacs.org The investigation, conducted using DPV in a phosphate-buffered saline (PBS) solution (pH 7.0), showed that the oxidation peak currents were linearly proportional to the concentration of the compounds. nih.gov This indicates that similar voltammetric methods would be highly applicable for the quantitative analysis of this compound.

Table 1: Representative Electroanalytical Parameters for Benzimidazole Derivative Detection

| Parameter | Carbendazim (CBZ) | Thiabendazole (TBZ) |

| Analytical Technique | Differential Pulse Voltammetry (DPV) | Differential Pulse Voltammetry (DPV) |

| Working Electrode | ZnFe₂O₄/SWCNTs/GCE | ZnFe₂O₄/SWCNTs/GCE |

| Linear Range | 0.5 - 100.0 μM | 0.5 - 100.0 μM |

| Detection Limit (LOD) | 0.09 μM | 0.05 μM |

| Reference | nih.gov | nih.gov |

This table presents data for analogous benzimidazole compounds to illustrate the potential performance of electroanalytical methods.

Bioanalytical Research Methods

Bioanalytical research into this compound would primarily focus on the development of enzyme-based biosensors targeting the ethanol moiety. These biosensors offer high specificity due to the selective nature of enzymatic reactions. The two most common enzymes for this purpose are alcohol dehydrogenase (ADH) and alcohol oxidase (AOX). tandfonline.commdpi.com

Emerging Academic Applications and Interdisciplinary Research Frontiers

Development of Chemical Sensors and Probes

The benzimidazole (B57391) scaffold is a well-established pharmacophore in medicinal chemistry and a privileged structural motif in the design of chemical sensors. nih.govresearchgate.net Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it an excellent platform for molecular recognition. tandfonline.comresearchgate.net

The benzimidazole unit is a key component in many fluorescent chemosensors due to its intrinsic photophysical properties and its capacity to interact with a wide range of analytes. tandfonline.com The development of these sensors often relies on mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com

While direct studies on the fluorescent sensing capabilities of 2-(1H-benzimidazol-2-ylmethoxy)ethanol are not extensively reported, the broader family of benzimidazole derivatives has demonstrated significant promise in this area. For instance, various benzimidazole-based sensors have been designed for the selective detection of metal ions like Cu²⁺, Zn²⁺, and anions such as CN⁻. rsc.orgnih.gov A notable example is a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP), which acts as a "turn-off" sensor for Cu²⁺ and a ratiometric "turn-on" sensor for Zn²⁺ in aqueous solutions. rsc.orgrsc.org The sensing mechanism involves the quenching of the sensor's natural fluorescence upon binding with Cu²⁺ and the appearance of a new blue fluorescence emission upon interaction with Zn²⁺. rsc.org

The detection capabilities of some benzimidazole-based fluorescent chemosensors are summarized in the table below.

| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Cu²⁺ | Fluorescence turn-off | 0.16 μM rsc.org |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Zn²⁺ | Ratiometric fluorescence turn-on | 0.1 μM rsc.org |

| 8-aminoquinoline with benzimidazole moiety | Zn²⁺ | Chelation-induced enhanced fluorescence (CHEF) | 0.176 μM nih.gov |

Given the structural similarities, it is plausible that this compound could be functionalized to create novel fluorescent chemosensors. The ether and hydroxyl groups in its side chain could serve as additional binding sites for specific ions or small molecules, potentially leading to sensors with high selectivity and sensitivity.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the function of enzymes within complex biological systems. nih.govsemanticscholar.org ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes, allowing for their identification and characterization. nih.govresearchgate.net The design of these probes is a critical aspect of the ABPP workflow and typically includes a reactive group (warhead), a linker, and a reporter tag. researchgate.net

The benzimidazole scaffold has been incorporated into various biologically active molecules, and its derivatives are known to interact with enzymes. nih.govnih.gov While there is no direct literature on the use of this compound in ABPP, its structure presents possibilities for its development as a scaffold for activity-based probes. The benzimidazole ring could serve as a recognition element for specific enzyme classes, and the hydroxyl group on the ethanol (B145695) side chain could be modified to incorporate a reactive warhead or a reporter tag. The field of ABPP is continually expanding, with ongoing efforts to develop new probes for a wider range of enzyme classes, including oxidoreductases, for which probes are less common. nih.govmagtechjournal.com

Applications in Materials Science Research

The self-assembly properties and potential for functionalization make benzimidazole derivatives attractive building blocks in materials science. researchgate.net

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. researchgate.net Benzimidazole derivatives are known to form extensive networks of hydrogen bonds and π-π stacking interactions, making them valuable components in supramolecular chemistry. researchgate.netmdpi.com

For the closely related compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol, crystallographic studies have revealed that intermolecular O-H···N and N-H···O hydrogen bonds lead to the formation of a two-dimensional network. researchgate.net In this structure, the fused benzene (B151609) and imidazole (B134444) rings are nearly coplanar. researchgate.net Another related molecule, 2-({4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol, demonstrates how benzimidazole moieties can be incorporated into more complex supramolecular structures involving multiple aromatic rings and hydrogen bonding networks. nih.gov

Although the specific crystal structure of this compound (CAS Number: 307931-39-1) is not publicly available, its potential for forming intricate supramolecular assemblies is high. jlightchem.com The presence of both a hydrogen bond donor (N-H of the imidazole) and acceptor (N of the imidazole), as well as the hydroxyl group and ether oxygen in the side chain, provides multiple sites for hydrogen bonding. These interactions, combined with potential π-π stacking of the benzimidazole rings, could lead to the formation of diverse and predictable supramolecular architectures such as chains, sheets, or three-dimensional networks.

Benzimidazole derivatives are being explored for their potential in optoelectronic and non-linear optical (NLO) applications due to their electronic properties. tandfonline.comtandfonline.com The benzimidazole unit can act as an electron acceptor and a π-bridge in molecular systems, which is beneficial for creating materials with specific electronic and optical responses. tandfonline.com A review of NLO properties of benzimidazole and its derivatives highlights their potential in this field. tandfonline.com While specific studies on this compound for these applications are lacking, the general properties of the benzimidazole class suggest it could be a candidate for further investigation.

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. proquest.comrsc.orgnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption occurs through the interaction of the heteroatoms (nitrogen and, if present, oxygen or sulfur) and the π-electrons of the aromatic rings with the metal surface. proquest.comrsc.org

The effectiveness of benzimidazole derivatives as corrosion inhibitors is influenced by their chemical structure, including the presence of electron-donating or electron-withdrawing groups. proquest.comnih.gov For instance, studies on compounds like 2-(2-aminophenyl)-1H-benzimidazole and 2-(2-hydroxophenyl)-1H-benzimidazole have shown high inhibition efficiencies for steel in hydrochloric acid. rsc.org The table below summarizes the inhibition efficiency of some benzimidazole derivatives.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 rsc.org |

| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 87.09 rsc.org |

| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 85.06 rsc.org |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 95.2 electrochemsci.org |

| 2–(chloromethyl)benzimidazole | C1018 carbon steel | CO₂–saturated NaCl | 97.54 nottingham.edu.cn |

The structure of this compound, with its benzimidazole ring and oxygen atoms in the side chain, suggests it has the potential to be an effective corrosion inhibitor. The lone pair electrons on the nitrogen and oxygen atoms could readily interact with vacant d-orbitals of metals, facilitating strong adsorption and the formation of a protective barrier.

Research in Catalysis and Organocatalysis

Use as Ligands in Metal-Catalyzed Reactions

Benzimidazole derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These complexes are often investigated for their catalytic activity. The N-H proton of the imidazole ring can be deprotonated to form an anionic ligand, or the neutral molecule can coordinate through the imine nitrogen atom (N3). The presence of additional functional groups, such as the ether and hydroxyl moieties in This compound , can lead to multidentate ligands that form highly stable chelate complexes with metal ions.

Studies on analogous benzimidazole-containing ligands have demonstrated their versatility. For instance, ligands derived from 2-(2-hydroxyphenyl)-1H-benzimidazole have been used to synthesize homoleptic and heteroleptic complexes with metals like cobalt, nickel, copper, zinc, and cadmium. rsc.orgresearchgate.net The crystal structures of these complexes reveal that the benzimidazole derivative can act as a bidentate ligand, coordinating through the imine nitrogen and the hydroxyl oxygen. In some cases, dimeric species are formed where phenolate (B1203915) groups bridge two metal centers. rsc.org Similarly, metal complexes of 1-(1H-Benzimidazol-2-yl)ethanone have been synthesized with Co(II), Ni(II), and Cu(II), showcasing the coordinating ability of the benzimidazole nitrogen and a keto group. iosrjournals.org

The following table summarizes representative metal complexes formed with benzimidazole-derived ligands, illustrating the common coordination modes that would be relevant for This compound .

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type | Reference |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co, Ni, Cu, Zn, Cd | Bidentate (N, O) | Homoleptic [ML] and Heteroleptic [MLL'] | rsc.org |

| 1-(1H-Benzimidazol-2-yl)ethanone | Co(II), Ni(II), Cu(II) | Bidentate (N, O) | Octahedral | iosrjournals.org |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bidentate (N, O) | Bis-ligand complexes | nih.gov |

| 1-(trimethylsilylmethyl)benzimidazole derivatives | Co(II), Zn(II) | Monodentate (N) | Dichlorobis[ligand]metal(II) | researchgate.net |

Asymmetric Catalysis Applications

The development of chiral ligands for enantioselective catalysis is a cornerstone of modern organic synthesis. The rigid benzimidazole framework is an excellent starting point for designing such ligands. By introducing chiral centers into the ligand structure or by creating chiral-at-metal complexes, researchers have developed benzimidazole-based catalysts for asymmetric transformations.

A notable example involves the use of bis-cyclometalated iridium(III) catalysts bearing 2-phenylbenzimidazole (B57529) ligands. nih.gov These complexes, which are chiral at the iridium center, have been successfully applied as catalysts in enantioselective conjugate additions and asymmetric Nazarov cyclizations. The synthesis of single enantiomers of these catalysts was achieved using a chiral auxiliary, demonstrating a viable pathway to highly enantiopure metal complexes. nih.gov This work establishes that benzimidazole-based ligands can create the necessary chiral environment around a metal to induce high levels of stereocontrol.

For This compound , its prochiral nature presents an opportunity for asymmetric applications. The hydroxyl group could be a handle for derivatization with chiral auxiliaries. More directly, if a chiral version of the ligand were synthesized, for example, by using an enantiopure starting material to introduce chirality in the methoxyethanol side chain, the resulting chiral ligand could be used to generate asymmetric catalysts. The development of C2-symmetric ligands, which are highly effective in many asymmetric catalytic reactions, has been explored for other systems and represents a potential design strategy for benzimidazole-based ligands. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is another area where chiral benzimidazoles could be applied. The principles of asymmetric organocatalysis, such as the use of chiral amines to form enamines or iminium ions, could be adapted to benzimidazole structures. youtube.com While specific applications of This compound in this area are yet to be reported, the fundamental chemistry of the benzimidazole nucleus makes it a promising scaffold for future development in asymmetric catalysis.

Molecular Recognition Studies and Host-Guest Chemistry

Molecular recognition is the foundation of supramolecular chemistry, describing the specific interaction between two or more molecules through non-covalent forces. The benzimidazole ring is an effective functional group for molecular recognition due to its ability to participate in hydrogen bonding, π-π stacking, and ion-dipole interactions.

Several studies have demonstrated the capacity of benzimidazole derivatives to act as guests in host-guest complexes. nih.govresearchgate.net For instance, the interactions between 2-heterocyclic substituted benzimidazole derivatives and the macrocyclic host tetramethyl cucurbit rsc.orguril (TMeQ rsc.org) have been investigated. These studies revealed the formation of stable 1:1 host-guest inclusion complexes, where the benzimidazole guest is encapsulated within the hydrophobic cavity of the cucurbituril (B1219460) host. The primary driving forces for this complexation were identified as hydrogen bonding and ion-dipole interactions. nih.govresearchgate.net

Similarly, benzimidazolium-based ionic liquids have been shown to form inclusion complexes with β-cyclodextrin. nih.govacs.org The formation of these host-guest systems was confirmed using techniques such as NMR and IR spectroscopy, which showed characteristic shifts in the signals of both the host and guest molecules upon complexation. nih.govacs.org The benzimidazole moiety typically resides within the hydrophobic interior of the cyclodextrin (B1172386) cavity.

The structure of This compound makes it a particularly interesting candidate for molecular recognition studies.

Hydrogen Bonding: The N-H proton and the imine nitrogen of the benzimidazole ring can act as hydrogen bond donors and acceptors, respectively. The terminal hydroxyl group is also a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The bicyclic aromatic ring system provides a hydrophobic surface capable of interacting with the cavities of host molecules like cyclodextrins and cucurbiturils.

Chelation: The ether and hydroxyl oxygens, along with the imidazole nitrogen, can cooperate to bind metal ions or other cationic guests.

A study on the molecular recognition of a bis(benzimidazolium) dication by a dibenzo-24-crown-8 (B80794) ether host highlighted the importance of hydrogen bonding. rsc.org The protonated benzimidazole units formed strong hydrogen bonds with the oxygen atoms of the crown ether, demonstrating the ability of the benzimidazole core to direct the assembly of supramolecular structures. rsc.org Given these precedents, This compound could be expected to act as a guest for various macrocyclic hosts, with the potential for the methoxyethanol side chain to influence the binding geometry and stability through additional interactions.

The following table summarizes key findings from host-guest studies involving benzimidazole derivatives.

| Guest Molecule | Host Molecule | Stoichiometry | Primary Driving Forces | Reference |

| 2-Heterocyclic substituted benzimidazoles | Tetramethyl cucurbit rsc.orguril | 1:1 | Hydrogen bonding, Ion-dipole interactions | nih.govresearchgate.net |

| Carboxyl-functionalized benzimidazolium ionic liquids | β-Cyclodextrin | 1:1 | Hydrophobic interactions, Hydrogen bonding | nih.govacs.org |

| Bis(benzimidazolium) dication | Dibenzo-24-crown-8 | 1:1 | Hydrogen bonding | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-benzimidazol-2-ylmethoxy)ethanol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by refluxing 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization in methanol . Subsequent functionalization, such as introducing hydroxy or aryl groups, employs coupling agents (e.g., benzene-1,2-diol) under reflux conditions (4–6 hours), monitored by TLC for completion . Purification via recrystallization (methanol/water) ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs, such as the benzimidazole core and ethoxy linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, O-H). Elemental analysis validates purity, while X-ray crystallography resolves molecular packing and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How do researchers verify the purity of synthesized derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress. Recrystallization in polar solvents (methanol, ethanol) removes impurities. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) quantifies purity, while melting point analysis confirms consistency with literature values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

- Methodological Answer : Yield optimization involves systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst use : Acidic/basic catalysts (e.g., hydrazine) improve coupling efficiency in hydrazone formation .

- Reaction time : Extended reflux durations (4–6 hours vs. 2 hours) may improve conversion rates but risk side reactions .

- Temperature control : Lower temperatures (e.g., ice-water quenching) prevent decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

- Replicate studies : Use standardized protocols (e.g., MIC assays for antimicrobial activity) .

- Structure-activity relationships (SAR) : Compare analogs (e.g., 9a–e in ) to isolate substituent effects.

- In silico modeling : Molecular docking (e.g., Autodock Vina) predicts binding affinities to targets like enzymes or receptors, clarifying bioactivity trends .

Q. How does crystallographic analysis contribute to understanding the compound’s interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals precise bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking in benzimidazole rings). For example, shows intramolecular hydrogen bonds (O-H⋯N) stabilizing the phenolic hydroxyl group, which may influence solubility and binding to biological targets .

Q. What computational methods predict the biological activity of novel derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular dynamics simulations model ligand-protein interactions over time, while QSAR models correlate physicochemical descriptors (logP, polar surface area) with observed activities . Databases like PubChem and Reaxys provide structural data for training predictive algorithms .

Data-Driven Insights

- Synthetic Challenges : Regioselective functionalization of the benzimidazole ring often requires protecting groups (e.g., trityl for N1 protection) to direct substitution at C2 .

- Bioactivity Trends : Derivatives with electron-withdrawing groups (e.g., -Br in 9c) exhibit enhanced antimicrobial activity due to increased membrane permeability .

- Thermodynamic Data : Solubility in ethanol/water mixtures correlates with the compound’s partition coefficient (logP), critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.